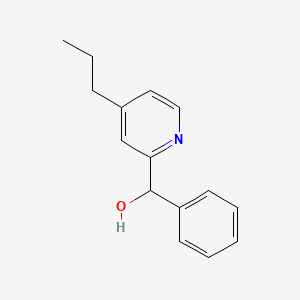![molecular formula C13H13BN2O3 B13081413 Boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]-](/img/structure/B13081413.png)
Boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]- is an organoboron compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a pyridinylmethylamino carbonyl group. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable tool in synthetic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]- typically involves the following steps:
Formation of the Boronic Acid Group: The boronic acid group can be introduced through the reaction of an aryl halide with a boron-containing reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.
Substitution Reactions: The phenyl ring is then functionalized with the pyridinylmethylamino carbonyl group through a series of substitution reactions. This often involves the use of protecting groups to ensure selective functionalization.
Deprotection and Purification: The final step involves the removal of any protecting groups and purification of the compound through techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate green chemistry principles to minimize waste and reduce the environmental impact of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]- undergoes a variety of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions at the pyridinylmethylamino carbonyl group.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation of the boronic acid group.
Substituted Derivatives: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]- involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors, where the compound can bind to the active site of the enzyme and inhibit its activity. The molecular targets and pathways involved in its action depend on the specific application and the nature of the interacting molecules .
Comparación Con Compuestos Similares
Boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]- can be compared with other boronic acids and their derivatives:
3-Aminophenylboronic Acid: Similar in structure but lacks the pyridinylmethylamino carbonyl group, which imparts unique reactivity and binding properties.
Phenylboronic Acid: A simpler compound with a boronic acid group attached to a phenyl ring, used in similar applications but with different reactivity profiles.
Benzylboronic Acid: Contains a benzyl group instead of the pyridinylmethylamino carbonyl group, leading to different chemical behavior and applications.
Propiedades
Fórmula molecular |
C13H13BN2O3 |
|---|---|
Peso molecular |
256.07 g/mol |
Nombre IUPAC |
[3-(pyridin-3-ylmethylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H13BN2O3/c17-13(16-9-10-3-2-6-15-8-10)11-4-1-5-12(7-11)14(18)19/h1-8,18-19H,9H2,(H,16,17) |
Clave InChI |
VMOKEAXUUOLHGU-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)C(=O)NCC2=CN=CC=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


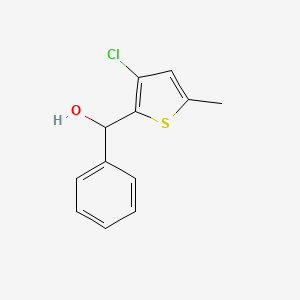
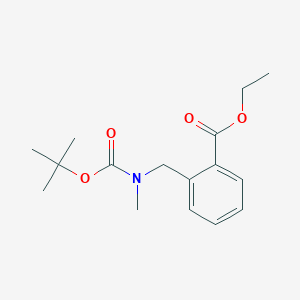
![2-[Amino(phenyl)methyl]-4-methylphenol](/img/structure/B13081339.png)


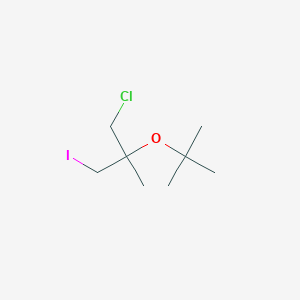


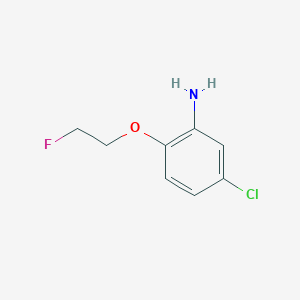


![Methyl 3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B13081380.png)
